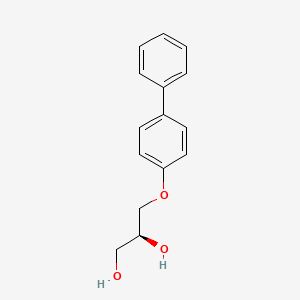
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol, also known as DIPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DIPPO is a chiral molecule with two enantiomers, and the (2S)-enantiomer has been found to be more biologically active than the (2R)-enantiomer. In
Wirkmechanismus
The mechanism of action of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of signaling pathways. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been shown to bind to amyloid-β peptides and prevent their aggregation, which is thought to be a key factor in the development of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to modulate the activity of various enzymes and receptors, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can inhibit the aggregation of amyloid-β peptides, reduce the production of inflammatory cytokines, and induce cell death in cancer cells. In vivo studies have shown that (2S)-3-(4-Phenylphenoxy)propane-1,2-diol can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in animal models of arthritis, and inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol is a synthetic compound that may have limited availability and high cost. Additionally, (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol. One direction is to further explore its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol to improve its yield and purity. Overall, the study of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has the potential to lead to the development of novel therapeutics for a variety of diseases.
Synthesemethoden
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-bromophenol with 4-phenylphenol to form 4-(4-phenylphenoxy)phenol. This intermediate is then reacted with (S)-(+)-1,2-propanediol in the presence of a base to give the desired product, (2S)-3-(4-phenylphenoxy)propane-1,2-diol. The synthesis method has been optimized to achieve high yields and purity of the (2S)-enantiomer.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the treatment of Alzheimer's disease. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has been found to inhibit the aggregation of amyloid-β peptides, which are known to form plaques in the brain of Alzheimer's patients. (2S)-3-(4-Phenylphenoxy)propane-1,2-diol has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of other diseases.
Eigenschaften
IUPAC Name |
(2S)-3-(4-phenylphenoxy)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUYOYYNZMNDM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC[C@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

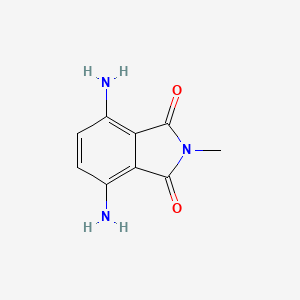
![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)
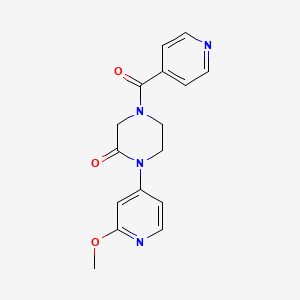
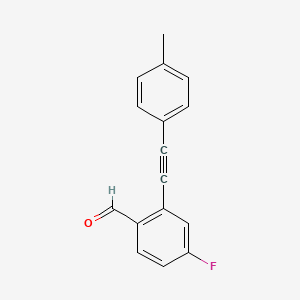
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)
![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)
![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481836.png)
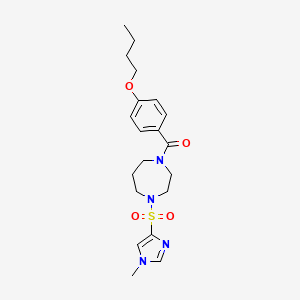
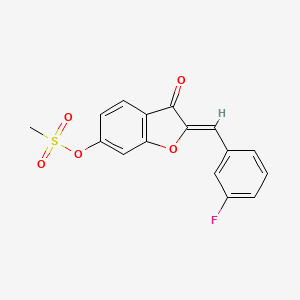
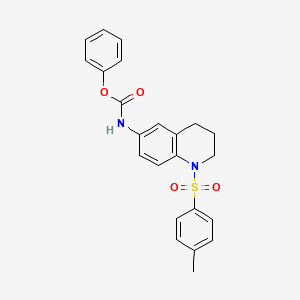
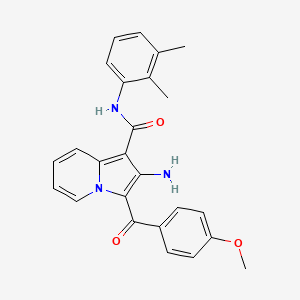
![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)